7-(5-chloro-2-methoxyphenyl)-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile
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Overview
Description
This compound is a complex heterocyclic molecule with a fascinating structure. Let’s break it down:
IUPAC Name: 11-(hydroxymethyl)-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),5,11,13-pentaene-7-thione
Molecular Formula: C₁₉H₁₇N₃O₃S
Molecular Weight: 367.42 g/mol
Chemical Reactions Analysis
The compound likely undergoes various chemical reactions due to its intricate structure. Some potential reactions include:
Oxidation: Oxidative transformations at specific positions.
Reduction: Reduction of functional groups (e.g., carbonyls, nitriles).
Substitution: Substitution reactions at the aromatic rings.
Common Reagents and Conditions: These would depend on the specific reaction type and desired modifications.
Major products formed during these reactions could include derivatives with altered functional groups or stereochemistry.
Scientific Research Applications
Researchers explore this compound in several fields:
Medicinal Chemistry: Investigating its potential as a drug candidate due to its unique structure.
Biological Studies: Assessing its interactions with biological targets (e.g., enzymes, receptors).
Materials Science: Exploring its use in materials with specific properties.
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains an open question. Researchers would investigate its binding to specific receptors, enzymatic inhibition, or other cellular interactions.
Comparison with Similar Compounds
While direct analogs are scarce, we can compare it to related molecules:
13-chloro-5-[(2-methyl-3-pyrazolyl)-oxomethyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one: (CAS: 1903167-38-3)
13-chloro-5-[(4-methyl-5-thiazolyl)-oxomethyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one: (CAS: 2034531-82-1)
These compounds share structural features but differ in substituents, potentially leading to distinct properties.
Properties
Molecular Formula |
C20H13ClN4O3 |
---|---|
Molecular Weight |
392.8 g/mol |
IUPAC Name |
7-(5-chloro-2-methoxyphenyl)-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile |
InChI |
InChI=1S/C20H13ClN4O3/c1-11-3-6-17-23-18-14(20(27)24(17)10-11)7-12(9-22)19(26)25(18)15-8-13(21)4-5-16(15)28-2/h3-8,10H,1-2H3 |
InChI Key |
LHSUQVVZEAPFCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(C(=O)N3C4=C(C=CC(=C4)Cl)OC)C#N)C=C1 |
Origin of Product |
United States |
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